REACTION_CXSMILES
|
[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH2:11]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:18])=O>ClCCl>[ClH:18].[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH2:11][Cl:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The product was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to produce an oil which
|
Type
|
CUSTOM
|
Details
|
was crystallised from dry tetrahydrofuran
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCCCC1)CC=1C=C(CCl)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |